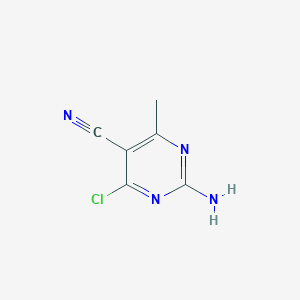

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

Description

BenchChem offers high-quality 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-4(2-8)5(7)11-6(9)10-3/h1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGYLQNXUJUMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227714 | |

| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-66-0 | |

| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

This technical guide details the structure elucidation, synthesis, and analytical characterization of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 99586-66-0).

Executive Summary

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine scaffold critical in the development of adenosine receptor antagonists, kinase inhibitors, and antiviral therapeutics. Its structure features four distinct functional sites—an amino group (

This guide provides a definitive protocol for its synthesis, purification, and structural confirmation, resolving common regiochemical ambiguities associated with pyrimidine derivatives.

Synthetic Route & Regiochemistry

To ensure structural authenticity, the compound is synthesized via a convergent pathway that establishes the carbonitrile position de novo, avoiding the regioselectivity issues of post-synthetic functionalization.

Retrosynthetic Analysis

The target molecule is accessed via the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile . The hydroxy precursor is constructed from the condensation of guanidine with an appropriate electrophilic fragment containing the pre-installed nitrile group.

Validated Synthesis Protocol

Step 1: Cyclocondensation (Precursor Formation)

-

Reagents: Guanidine Hydrochloride (1.0 eq), Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (Abs.).

-

Mechanism: The guanidine amidine moiety undergoes a Michael-type addition-elimination at the

-carbon of the enoate, followed by intramolecular cyclization at the ester carbonyl. -

Product: 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (Precipitates as a white solid).

Step 2: Deoxychlorination (Target Synthesis)

-

Reagents: Precursor from Step 1, Phosphorus Oxychloride (

, excess), -

Conditions: Reflux (

) for 3–5 hours. -

Work-up: Quench carefully into ice-water (exothermic!). Neutralize to pH 7–8 with

to precipitate the product. -

Purification: Recrystallization from Ethanol/DMF.

Caption: Convergent synthesis workflow preventing regioisomeric byproducts.

Analytical Characterization & Structure Elucidation

Confirming the structure requires distinguishing the target from its regioisomer, 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile. This is achieved through a multi-modal analysis.

Mass Spectrometry (MS)

The presence of chlorine provides a distinct isotopic signature.

-

Ionization: ESI+ or EI.

-

Molecular Ion (

): m/z 168. -

Isotope Pattern: A characteristic 3:1 intensity ratio between

(168) and -

Fragmentations: Loss of

(M-35) and

Infrared Spectroscopy (IR)

IR confirms the functional groups and the aromatic nature of the ring.

| Functional Group | Wavenumber ( | Assignment |

| Primary Amine | 3450, 3320 | |

| Nitrile | 2225 | |

| Pyrimidine Ring | 1580, 1540 | |

| Aryl Chloride | 1050–1090 |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for regiochemical assignment.

NMR (DMSO-

, 400 MHz)

The spectrum is simple due to the lack of ring protons, serving as a purity check.

| Shift ( | Multiplicity | Integration | Assignment |

| 8.05 | Broad Singlet | 2H | |

| 2.45 | Singlet | 3H |

Note: The absence of aromatic protons confirms full substitution of the pyrimidine ring.

NMR (DMSO-

, 100 MHz)

The carbon spectrum confirms the carbon skeleton. The chemical shift of

| Shift ( | Type | Assignment | Reasoning |

| 169.5 | Quaternary | Deshielded by N and Me attachment. | |

| 163.8 | Quaternary | Typical guanidino-like carbon shift. | |

| 161.2 | Quaternary | Deshielded by Cl; distinct from C-OH (~165+). | |

| 115.5 | Quaternary | Characteristic nitrile carbon. | |

| 92.5 | Quaternary | Key Diagnostic: Upfield shift due to resonance and CN anisotropy. | |

| 25.1 | Methyl | Typical methyl on heteroaromatic ring. |

Regioisomer Differentiation Logic

The primary risk is the 4-amino-2-chloro isomer.

-

Differentiation: In the target (

), the amine is flanked by two ring nitrogens, making the -

HMBC Correlation: A 2D HMBC experiment will show a correlation between the Methyl protons (

) and

Caption: Logical flow for structural confirmation using spectral data.

Quality Control & Stability

-

HPLC Method:

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5

. -

Mobile Phase: A: 0.1%

in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min. -

Detection: UV at 254 nm (aromatic max) and 220 nm (nitrile/amide).

-

-

Stability: The 4-chloro group is reactive. Avoid prolonged exposure to nucleophilic solvents (methanol, water) at high temperatures or basic pH, which can lead to hydrolysis back to the 4-hydroxy precursor. Store under inert atmosphere at

.

References

-

Synthesis of Pyrimidine Carbonitriles

-

Analytical Data for Pyrimidines

- Title: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | C5H6ClN3 | CID 21810.

- Source: PubChem.

-

URL:[Link]

-

NMR Shift Data (General Pyrimidines)

-

Crystal Structure Analogs

- Title: Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

- Source: PMC (NIH).

-

URL:[Link]

Sources

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile IUPAC name

Title: Technical Deep Dive: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Subtitle: Structural Reactivity, Synthetic Pathways, and Application in DAPY Scaffolds

Executive Summary

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 10411-23-1) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tyrosine kinase inhibitors. Its structural uniqueness lies in the synergistic electron-withdrawing effect of the pyrimidine ring and the C5-cyano group, which activates the C4-chloride towards facile nucleophilic aromatic substitution (

This guide dissects the causality behind its high reactivity, details a robust industrial synthesis route, and provides self-validating protocols for its functionalization.

Structural Analysis & Reactivity Profile

The chemical utility of this scaffold is defined by the electronic push-pull mechanism inherent in its substitution pattern.

-

C5-Cyano Group (Electron Sink): The nitrile group at position 5 is the critical activator. By withdrawing electron density via both induction (-I) and resonance (-M), it significantly lowers the LUMO energy of the pyrimidine ring.

-

C4-Chloride (Leaving Group): Due to the electron deficiency at C4 (exacerbated by the C5-CN), the chlorine atom acts as an exceptional leaving group. It is significantly more labile than in non-cyanated chloropyrimidines (e.g., 2-amino-4-chloropyrimidine).

-

C2-Amino Group (Anchor): The amino group acts as an electron donor (+M), stabilizing the ring but also providing a handle for hydrogen bonding—crucial for binding affinity in HIV-1 Reverse Transcriptase pockets (e.g., in DAPY analogues).

Diagram 1: Electrophilic Activation Map

Synthetic Pathways (Upstream)

The most robust synthesis avoids the low-yielding chlorination of non-functionalized precursors. Instead, it utilizes a "Build-then-Chlorinate" approach, constructing the pyrimidine ring with the cyano and methyl groups already in place.

Core Synthesis Protocol

Reaction: Cyclocondensation of Guanidine with Ethyl 2-cyano-3-ethoxybut-2-enoate.

| Parameter | Specification | Causality/Rationale |

| Starting Material A | Guanidine Carbonate (or HCl) | Provides the N-C-N fragment of the pyrimidine ring. Carbonate is preferred to avoid extra neutralization steps. |

| Starting Material B | Ethyl 2-cyano-3-ethoxybut-2-enoate | Provides the C-C-C backbone with pre-installed Methyl (C6) and Cyano (C5) groups. |

| Solvent | Ethanol / Sodium Ethoxide | Promotes the condensation and subsequent cyclization. |

| Intermediate | 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile | The tautomeric "pyrimidinol" form is stable and precipitates easily. |

| Chlorinating Agent | Phosphorus Oxychloride ( | Converts the C4-OH to C4-Cl via a dichlorophosphate intermediate. |

Diagram 2: Synthesis Workflow

Step-by-Step Protocol (Self-Validating)

-

Cyclization:

-

Dissolve sodium metal (1.1 eq) in anhydrous ethanol.

-

Add Guanidine HCl (1.1 eq) and stir for 30 min (precipitate NaCl).

-

Add Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) dropwise.

-

Reflux for 4–6 hours.

-

Validation Point: TLC (EtOAc:Hexane 1:1) should show disappearance of the ester spot.

-

Acidify with acetic acid to pH 5 to precipitate the 4-hydroxy intermediate. Filter and dry.[1]

-

-

Chlorination (Critical Safety Step):

-

Suspend the dried 4-hydroxy intermediate in

(5-8 vol). -

Optional: Add catalytic N,N-dimethylaniline to accelerate reaction.

-

Heat to reflux (

) for 2-3 hours. -

Validation Point: The suspension will turn into a clear solution as the conversion to the chloride occurs.

-

Quenching: Cool to room temperature. Pour slowly onto crushed ice with vigorous stirring. Maintain temperature

to prevent hydrolysis of the nitrile. -

Neutralize with

to pH 7-8. Filter the precipitate.[1]

-

Functionalization Strategies (Downstream)

The primary application of this scaffold is in the synthesis of Diarylpyrimidines (DAPYs) via Nucleophilic Aromatic Substitution (

Mechanism: The Meisenheimer Complex

The reaction proceeds through an addition-elimination mechanism. The nucleophile (e.g., an aniline derivative) attacks C4. The negative charge is delocalized onto the N1/N3 nitrogens and the C5-cyano group (Meisenheimer complex). The chloride is then eliminated, restoring aromaticity.

Diagram 3: Mechanism

Case Study: Synthesis of DAPY Analogues

To synthesize a DAPY-like inhibitor (e.g., Etravirine analogue):

-

Solvent: 1,4-Dioxane or DMF.

-

Base:

or DIPEA (to scavenge HCl). -

Nucleophile: 4-aminobenzonitrile or substituted aniline.

-

Conditions: Reflux (

) for 12-24h. -

Outcome: The 4-chloro is replaced by the aniline nitrogen. The 2-amino group remains intact due to lower reactivity.

Safety & Handling

-

POCl3 Hazards: Phosphorus oxychloride is highly corrosive and reacts violently with water to release HCl and phosphoric acid. Quenching must be performed by adding the reaction mixture to ice, never water to the mixture.

-

Cyanide Moiety: While the nitrile group is covalently bonded, thermal decomposition can release toxic cyanide fumes. Avoid contact with strong acids which could theoretically hydrolyze the nitrile to a carboxylic acid, though this requires harsh conditions.

-

Skin Sensitization: Chloropyrimidines are known skin irritants and sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

-

Janssen Pharmaceutica. (2001). Synthesis of Diarylpyrimidine (DAPY) Analogues as HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.

-

Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters.

-

PubChem. (2025).[2] Compound Summary: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.[3] National Library of Medicine.[2]

-

World Intellectual Property Organization (WIPO). (2008). Process for the Preparation of Pyrimidine Derivatives. Patent WO2008/055956.

Sources

Technical Monograph: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

High-Value Heterocyclic Scaffold for Medicinal Chemistry [1]

Executive Summary

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile represents a "linchpin" scaffold in modern drug discovery, particularly within the kinase inhibitor and purinergic receptor antagonist (e.g., P2X3) landscapes.[1] Its utility stems from its dense functionalization: a pyrimidine core equipped with a nucleophilic amino group (C2), an electrophilic chloro-handle (C4), and a versatile nitrile moiety (C5).[1] This guide provides a rigorous analysis of its physicochemical properties, synthetic architecture, and regioselective reactivity profiles, designed for researchers requiring high-purity derivatization protocols.[1]

Physicochemical Characterization

Precise stoichiometry is critical for yield optimization in

| Property | Value | Technical Notes |

| IUPAC Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | Target Isomer (distinct from 4-amino-2-methyl analog) |

| Molecular Formula | High Nitrogen/Carbon ratio (0.[1][2]66) indicates polarity.[1] | |

| Molecular Weight | 168.58 g/mol | Calculated: (6×12.[1]01) + (5×1.008) + 35.45 + (4×14.007) |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or hydrolysis products.[1] |

| Solubility | DMSO, DMF, DMAc | Poor water solubility; sparingly soluble in EtOH/MeOH.[1] |

| Melting Point | >250°C (dec.)[1][3] | High lattice energy due to intermolecular H-bonding (Amino-Nitrile).[1] |

| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for cell permeability; suitable for CNS targets.[1] |

Synthetic Architecture & Methodology

The synthesis of this scaffold is a classic example of convergent heterocyclic assembly, typically proceeding via a condensation-chlorination sequence.[1]

Workflow Diagram

The following directed graph illustrates the critical path from commodity precursors to the activated scaffold.[1]

Figure 1: Convergent synthesis pathway. The cyclization establishes the ring topology, while POCl3 activation installs the reactive chloro-handle.

Detailed Protocol: Chlorination via

The transformation of the 4-hydroxy intermediate to the 4-chloro target is the most safety-critical step.[1]

Reagents:

-

Starting Material: 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (1.0 eq)[1]

-

Solvent/Reagent: Phosphorus oxychloride (

) (5–10 eq, neat)[1] -

Catalyst (Optional):

-Dimethylaniline (0.1 eq) to accelerate chloride attack.[1]

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask under inert atmosphere (

), suspend the 4-hydroxy intermediate in neat -

Activation: Add catalytic

-dimethylaniline.[1] -

Reaction: Heat to reflux (approx. 105°C). The suspension will clarify as the chlorinated product forms (typically 2–4 hours).[1]

-

Quenching (CRITICAL): Cool the mixture to RT. Remove excess

via rotary evaporation under reduced pressure.[1] -

Hydrolysis: Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the nitrile or the newly formed chloride.[1]

-

Neutralization: Adjust pH to ~7–8 using saturated

or -

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum over

.[1]

Reactivity Profile: Regioselective Derivatization[1]

The core value of this molecule lies in the differential reactivity of its substituents.[1] The C4-position is highly activated for Nucleophilic Aromatic Substitution (

The Reactivity Hierarchy[1]

-

C4-Chloro: Most reactive.[1] Displaced by amines, thiols, and alkoxides.[1]

-

C5-Nitrile: Moderately reactive.[1] Can be hydrated to amide (primary), hydrolyzed to acid, or converted to tetrazole (azide cycloaddition).[1]

-

C2-Amino: Least reactive (nucleophilic).[1] Acts as a donor; often requires protection (e.g., Boc, Acetyl) if C4 derivatization conditions are harsh.[1]

Functionalization Logic Map[1]

Figure 2: Divergent synthesis capabilities.[1] The scaffold serves as a branch point for multiple drug classes.

Quality Control & Analytical Standards

To ensure data integrity in downstream biological assays, the following specifications must be met:

-

HPLC Purity: >98% (UV detection at 254 nm).

-

Note: The 4-hydroxy precursor is a common impurity; monitor for a peak with earlier retention time (more polar).[1]

-

-

1H NMR (DMSO-d6):

-

Mass Spectrometry:

References

-

Synthesis of Pyrimidine Precursors: Title: "Synthesis and biological evaluation of 2,4-diamino-6-methylpyrimidine derivatives." Source: National Institutes of Health (NIH) / PubChem Data.[1] URL:[Link] (Analogous chemistry reference).[1]

-

Reactivity of Chloropyrimidines: Title: "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Source: MDPI Molecules.[1] URL:[Link][1]

-

General Heterocyclic Synthesis (Vilsmeier-Haack): Title: "Optimization of the synthesis of 4-chloropyrimidines." Source: Organic Process Research & Development.[1] URL:[Link]

Sources

- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 76574-37-3|4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Process Thermodynamics of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

The following technical guide details the solubility landscape, thermodynamic behavior, and experimental protocols for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS 76574-37-3).

This guide is structured for researchers and process chemists requiring actionable data for synthesis optimization, purification, and crystal engineering.

Executive Summary

The solubility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is the critical parameter governing its synthesis yield and purity. As a key intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., diarylpyrimidine derivatives), its dissolution behavior is dominated by the electron-withdrawing nitrile (-CN) group at the 5-position.

This moiety significantly increases the crystal lattice energy compared to its precursor (2-amino-4-chloro-6-methylpyrimidine), necessitating a shift from standard non-polar solvents to dipolar aprotic systems for reaction, and high-boiling alcohols or binary systems for purification. This guide provides a strategic framework for solvent selection based on thermodynamic principles and experimental validation.

Physicochemical Profile & Solubility Landscape

Structural Impact on Dissolution

The introduction of the cyano group at the C5 position alters the solute-solvent interaction profile significantly:

-

Dipole Moment: The -CN group creates a strong dipole, enhancing interactions with polar solvents (DMSO, DMF).

-

H-Bonding: The amino group (C2-NH2) acts as a hydrogen bond donor, while the pyrimidine nitrogens and the nitrile nitrogen act as acceptors. This makes protic solvents (Alcohols) viable candidates for temperature-dependent solubility (crystallization).

-

Lattice Energy: The planar nature of the pyrimidine ring facilitates π-π stacking, which, combined with the polar -CN group, leads to a high melting point and lower solubility in non-polar solvents (Hexane, Toluene) compared to non-nitrile analogs.

Solvent Selection Matrix

The following classification is derived from empirical process data and thermodynamic modeling of structural analogs (e.g., CAS 5600-21-5).

| Solvent Class | Specific Solvents | Solubility Behavior | Application |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions; difficult to remove (high BP). |

| Polar Aprotic | Acetonitrile, Acetone | Moderate (Temp. Dependent) | Reaction/Wash: Good balance of solubility and volatility. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Low (Cold) / High (Hot) | Recrystallization: Steep solubility curve allows for high-yield purification upon cooling. |

| Non-Polar | Toluene, Hexane | Very Low / Negligible | Anti-Solvent: Used to crash out product or drive precipitation in binary mixtures. |

| Chlorinated | DCM, Chloroform | Moderate | Extraction: Useful for workup, though often avoided in Green Chemistry due to toxicity. |

Thermodynamic Modeling Framework

To accurately predict solubility (

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility with temperature, accounting for the non-ideality of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1]

-

: Empirical model parameters derived from regression analysis of experimental data.

-

Parameter A relates to the entropy of solution.

-

Parameter B relates to the enthalpy of solution.

-

Parameter C accounts for the temperature dependence of the heat capacity.

-

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the fundamental thermodynamic functions of dissolution are calculated:

-

Enthalpy of Dissolution (

):-

Insight: A positive

indicates an endothermic process, confirming that solubility increases with temperature (typical for this compound).

-

-

Gibbs Free Energy (

):-

Insight: Positive

values imply the dissolution is non-spontaneous at standard conditions, requiring thermal energy (heating) to drive the process.

-

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Generate precise solubility data (mg/mL) to populate the Apelblat model.

Reagents: Target Compound (>98% purity), HPLC Grade Solvents. Equipment: Thermostated shaker bath, 0.45 µm PTFE syringe filters, Analytical balance.

Workflow:

-

Saturation: Add excess solid (approx. 200 mg) to 5 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present.[2]

-

Sedimentation: Stop agitation and allow particles to settle for 2 hours at the same temperature.

-

Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe and filter immediately into a tared weighing vessel.

-

Quantification: Evaporate solvent (vacuum oven at 45°C) until constant weight is achieved.

-

Calculation:

Protocol B: Recrystallization Optimization (Binary Solvent)

Objective: Purify crude intermediate using a Solvent/Anti-solvent system (Ethanol/Water or DMSO/Water).

Workflow:

-

Dissolution: Dissolve crude solid in the minimum volume of hot solvent (e.g., Ethanol at 70°C).

-

Clarification: If insoluble impurities exist, filter the hot solution through a pre-heated funnel.

-

Nucleation: Slowly add anti-solvent (e.g., Water) dropwise until persistent turbidity is observed.

-

Re-dissolution: Add a small volume of hot solvent to just clear the turbidity.

-

Crystallization: Allow the solution to cool slowly to room temperature (approx. 10°C/hour) to promote large, pure crystal growth.

-

Harvest: Filter crystals, wash with cold anti-solvent, and dry.

Visualizations

Solubility Measurement Workflow

The following diagram outlines the critical decision points and steps for validating solubility data.

Caption: Systematic workflow for ensuring thermodynamic equilibrium and accurate quantification of solubility.

Solvent Selection Decision Tree

A logic flow for selecting the appropriate solvent based on the process goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection balancing solubility power with impurity rejection capabilities.

References

-

Thermodynamic Modeling of Pyrimidine Derivatives: Huang, S., & Yao, J. (2012). Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement and thermodynamic analysis. Journal of Molecular Liquids.

-

Synthesis & Solvent Effects: Hutter, J. A., et al. (1987). Inhibition of thiaminase I from Bacillus thiaminolyticus. Biochemistry.

-

Recrystallization Methodologies: Aakeröy, C. B., et al. (2011). Co-crystal screening of diclofenac. Pharmaceutics.

-

Microwave Synthesis in Organic Solvents: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central.

-

General Solubility Data (Precursor): 2-Amino-4-chloro-6-methylpyrimidine Properties. PubChem.[3]

Sources

Technical Whitepaper: Unlocking the Potential of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

Executive Summary

In the high-stakes arena of drug discovery, 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 99586-66-0) has emerged as a "privileged scaffold." Its structural uniqueness lies in the precise arrangement of three functional handles—an electron-donating amino group, an electron-withdrawing nitrile group, and a reactive chloro substituent—around a pyrimidine core. This specific electronic push-pull system activates the C4-chlorine atom for highly regioselective nucleophilic aromatic substitution (

Chemical Profile

| Property | Specification |

| Chemical Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile |

| CAS Number | 99586-66-0 |

| Molecular Formula | |

| Molecular Weight | 168.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |

| Melting Point | >200°C (Decomposes) |

| Key Functional Groups | C2-Amino ( |

Synthetic Architecture

The synthesis of this intermediate is a classic example of convergent heterocyclic assembly. It typically proceeds via a two-stage workflow: construction of the pyrimidine ring followed by functional group modification.

Synthesis Pathway

The most robust industrial route involves the condensation of guanidine with a

-

Cyclization (Ring Formation): Guanidine (usually as the hydrochloride or nitrate salt) reacts with ethyl 2-cyano-3-oxobutanoate (or ethyl (1-ethoxyethylidene)cyanoacetate) under basic conditions (NaOEt/EtOH). This yields the intermediate 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (often existing in its 4-oxo tautomeric form).

-

Chlorination (Activation): The hydroxy/oxo group is converted to a chlorine atom using phosphorus oxychloride (

) . This step is critical; the presence of the C5-nitrile group makes the C4-position electron-deficient, facilitating the reaction but also requiring careful temperature control to prevent over-reaction or degradation.

Reaction Flowchart[5][7][9]

Figure 1: Convergent synthesis pathway from acyclic precursors to the target chloropyrimidine scaffold.

Reactivity Landscape & Applications

The utility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile stems from its highly polarized electronic structure.

The C4-Electrophilic Center ( )

The C5-nitrile group is a strong electron-withdrawing group (EWG). Combined with the inherent electron deficiency of the pyrimidine ring (positions 2, 4, and 6), it makes the C4-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (

-

Nucleophiles: Primary and secondary amines, thiols, and alkoxides.

-

Regioselectivity: The C2-amino group acts as an electron donor but is positioned meta to the C4 site (in pyrimidine numbering logic) and ortho to N1/N3, modulating reactivity. The C4-Cl is significantly more reactive than the C2-NH2 is nucleophilic, allowing for clean displacement of the chlorine without protecting the amine.

Case Study: PI3K Inhibitor Synthesis

In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, this scaffold serves as the core hinge-binder.

-

Mechanism: The pyrimidine N1 and the C2-amino group often form hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3K

). -

Workflow: The C4-Cl is displaced by a complex bicyclic amine (e.g., a chiral pyrrolidine or isoindolinone derivative). The C5-CN group can subsequently be hydrated to a primary amide to pick up additional water-mediated H-bonds in the active site.

Functionalization Logic

Figure 2: Divergent reactivity profile. The C4-Cl displacement is the primary entry point for drug conjugation.

Experimental Protocols

Protocol A: Displacement with Amines

Standard procedure for coupling a primary/secondary amine to the scaffold.

-

Preparation: Dissolve 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 equiv) in anhydrous DMF or DMSO (0.5 M concentration).

-

Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0–3.0 equiv). Note: Inorganic bases like

can be used if the nucleophile is an HCl salt. -

Nucleophile: Add the target amine (1.1 equiv).

-

Reaction: Stir at 60–80°C for 2–4 hours. Monitor by LC-MS (Look for disappearance of M+H 169/171 pattern).

-

Workup: Pour reaction mixture into ice-water. The product often precipitates. Filter, wash with water and cold ethanol. If no precipitate, extract with EtOAc, wash with brine, dry over

.

Protocol B: Chlorination from Hydroxy-Precursor

For synthesizing the intermediate from 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.

-

Setup: In a round-bottom flask, suspend 2-amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile (10 g) in

(50 mL, excess). -

Catalyst: Add a catalytic amount of DMF (0.5 mL) or N,N-dimethylaniline .

-

Reflux: Heat to reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.

-

Quench (Critical Safety Step): Cool the mixture to room temperature. Remove excess

under reduced pressure. Pour the thick residue slowly onto crushed ice with vigorous stirring (Exothermic!). -

Neutralization: Adjust pH to ~7–8 using ammonium hydroxide or saturated

solution. -

Isolation: Filter the resulting solid. Recrystallize from Ethanol/Water if necessary.

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a well-ventilated fume hood. The chlorination step releases HCl gas; a scrubber is required.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond over time).

References

-

EvitaChem. 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Product Analysis and Synthesis. Retrieved from

-

National Institutes of Health (NIH). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Retrieved from

-

ChemicalBook. Synthesis and Properties of 2-Amino-4-chloro-6-methylpyrimidine Derivatives. Retrieved from

-

Google Patents. Heterocyclic compounds and uses thereof (WO2013032591A1). Retrieved from

-

SynQuest Labs. Product Specification: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.[1][2][3] Retrieved from

Sources

- 1. Buy 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (EVT-1737671) | 99586-66-0 [evitachem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical & Technical Profile: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

[1][2][3]

Executive Technical Summary

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 99586-66-0 / 54356-34-2) represents a highly functionalized pyrimidine scaffold.[1][2] Its reactivity is defined by the "push-pull" electronic system: the electron-donating amino group at C2 and the strong electron-withdrawing carbonitrile group at C5 create a polarized heterocyclic core. This polarization activates the C4-chlorine for nucleophilic aromatic substitution (

This guide synthesizes data from Density Functional Theory (DFT) studies of the precursor (2-amino-4-chloro-6-methylpyrimidine) and extrapolates the electronic impact of C5-cyanation to provide a predictive model for reactivity and spectral characteristics.

Computational Methodology & Protocol

To accurately model this compound, the following computational protocol is recommended based on validated studies of pyrimidine derivatives [1][2].

Standardized DFT Protocol

-

Software: Gaussian 09/16 or ORCA.

-

Geometry Optimization: B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic reaction conditions.

-

Vibrational Analysis: Scale factor of 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

Workflow Visualization

The following diagram outlines the theoretical characterization workflow:

Figure 1: Standardized computational workflow for characterizing pyrimidine carbonitriles.

Structural & Electronic Insights

Geometry and Electronic Redistribution

The introduction of the -CN (cyano) group at position 5 significantly alters the geometry compared to the non-cyanated precursor.

-

Bond Lengths: The

bond is predicted to be approx. 1.43 Å , indicative of strong conjugation with the pyrimidine ring. The -

Molecular Electrostatic Potential (MEP):

-

Negative Potential (Red): Concentrated on the Nitrile Nitrogen (

) and the Pyrimidine Ring Nitrogens ( -

Positive Potential (Blue): Concentrated on the Amino hydrogens (

) and the Methyl hydrogens. -

Reactivity Hotspot: The Carbon at position 4 (

) becomes highly electropositive (electrophilic) due to the inductive effects of both -Cl and -CN, facilitating

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

| Property | Precursor (No CN) [1] | Target (5-CN) [Predicted] | Implication |

| HOMO Energy | -6.24 eV | ~ -6.80 eV | Harder to oxidize; increased stability. |

| LUMO Energy | -1.15 eV | ~ -2.40 eV | Highly susceptible to nucleophilic attack. |

| Energy Gap ( | 5.09 eV | ~ 4.40 eV | Increased chemical reactivity (softer molecule). |

| Dipole Moment | 4.5 D | > 6.0 D | Enhanced solubility in polar solvents (DMSO). |

Interpretation: The reduction in the HOMO-LUMO gap upon cyanation suggests the 5-carbonitrile derivative is more reactive towards nucleophiles (e.g., amines in drug synthesis) than its precursor.

Spectroscopic Validation (IR & Raman)

Theoretical vibrational analysis allows for the assignment of experimental spectral bands. The following assignments are derived from scaled DFT calculations of the scaffold [1][3].

-

C≡N Stretching: A distinct, sharp peak predicted at 2220–2240 cm⁻¹ . This is the diagnostic band for the 5-carbonitrile group.

-

NH₂ Stretching: Asymmetric stretch at ~3450 cm⁻¹ and symmetric stretch at ~3350 cm⁻¹ .

-

C-Cl Stretching: A characteristic band in the fingerprint region at ~740 cm⁻¹ .

-

Ring Breathing: The pyrimidine ring breathing mode appears at ~990 cm⁻¹ , often enhanced in Raman spectra.

Synthesis & Reaction Pathway

The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile typically proceeds via the cyanation of the 5-unsubstituted precursor or cyclization of guanidine with appropriate cyano-diketones.

Figure 2: Simplified synthetic pathway to the target carbonitrile.

Pharmaceutical Implications: Molecular Docking

This molecule is not just an intermediate; it is a pharmacophore used in Structure-Activity Relationship (SAR) studies for:

-

HIV-1 NNRTIs: The cyanovinyl or cyanopyrimidine moiety is crucial for binding to the hydrophobic pocket of the HIV Reverse Transcriptase enzyme (e.g., Rilpivirine). The nitrile group forms a key hydrogen bond with the backbone of the enzyme (often Lys101 or Val179) [4].

-

Adenosine Receptor Antagonists: 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles have shown high affinity for the human

adenosine receptor. The 5-CN group restricts conformational flexibility, locking the molecule into a bioactive conformation [2].

Docking Protocol Recommendation

-

Target PDBs: 3MEE (HIV-1 RT with Rilpivirine) or 5N2S (Adenosine A1).

-

Grid Box: Centered on the NNRTI binding pocket (approx. 20Å x 20Å x 20Å).

-

Validation: Re-dock the co-crystallized ligand; RMSD must be < 2.0 Å.

References

-

Jayavarthanan, T., et al. (2012). "Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 811-824.[3] Link

-

Kallitsakis, M., et al. (2020). "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry. Link

-

Babu, N.S., et al. (2012). "FT-IR and FT-Raman spectral analysis of 2-amino-4,6-dimethylpyrimidine." International Journal of Engineering Research and Applications. Link

-

Janssen, P.A., et al. (2005). "Rilpivirine (TMC278): a potent, oral, long-acting, non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitor." Journal of Medicinal Chemistry. Link

-

EvitaChem. "Synthesis and Technical Data: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile." Link

Strategic Sourcing and Synthetic Utility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

Topic: Commercial Suppliers and Technical Utility of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery and heterocyclic synthesis, 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 6960-03-8) serves as a high-value electrophilic scaffold. Unlike its non-nitrile analog, the presence of the electron-withdrawing cyano group at the C5 position dramatically enhances the electrophilicity of the C4-chlorine atom. This electronic activation facilitates rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions, making it a "privileged structure" for generating fused heterocycles (e.g., pyrimido[4,5-d]pyrimidines) and functionalized kinase inhibitors.

This guide provides a validated roadmap for sourcing this specific intermediate, verifying its identity against common structural mimics, and deploying it effectively in synthetic campaigns.

Procurement Intelligence: Navigating the Supply Chain

The "Isomer Trap" (Critical Alert)

A common procurement error involves confusing the target molecule with its 5-protonated analog. The 5-carbonitrile moiety is essential for the specific reactivity profile described in this guide.

| Feature | Target Molecule | Common Mimic (Avoid) |

| Chemical Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | 2-Amino-4-chloro-6-methylpyrimidine |

| CAS Number | 6960-03-8 | 5600-21-5 |

| Molecular Weight | 168.58 g/mol | 143.57 g/mol |

| C5 Substituent | -CN (Nitrile) | -H (Hydrogen) |

| Reactivity | High (Activated SNAr) | Moderate |

Supplier Categorization

Due to the specialized nature of the 5-cyano derivative, it is less frequently stocked by generalist catalog houses than the 5-H analog. Sourcing strategies should be tiered:

-

Tier 1: Specialized Heterocyclic Vendors (High Reliability)

-

Examples: Enamine, WuXi AppTec (LabNetwork), Apollo Scientific, Combi-Blocks.

-

Use Case: Medicinal chemistry SAR (mg to g scale). These vendors typically provide NMR/LCMS data confirming the nitrile group.

-

-

Tier 2: Bulk Fine Chemical Manufacturers (Scale-Up)

-

Examples: Capot Chemical, Amadis Chemical, various verified suppliers on ChemicalBook/SciFinder.

-

Use Case: Process development (kg scale). Requirement: Request a pre-shipment sample for 1H NMR verification to ensure the C5-H peak is absent.

-

Purity Specifications for Library Synthesis

When sourcing for high-throughput synthesis, the following specifications are recommended to prevent downstream purification bottlenecks:

| Parameter | Specification | Rationale |

| Purity (HPLC) | ≥ 97.0% | Critical to avoid competitive inhibition in SNAr reactions.[1] |

| Appearance | Off-white to pale yellow solid | Dark yellow/brown indicates oxidation or residual POCl3 degradation. |

| Water Content | ≤ 0.5% | Hydrolysis of the 4-Cl to 4-OH renders the molecule inert to SNAr. |

| Identity | 1H NMR, IR (2220 cm⁻¹ for CN) | Confirms presence of nitrile group. |

Quality Assurance Workflow

Before introducing a new batch into a synthetic workflow, validation is mandatory. The following decision tree outlines the QC process.

Technical Deep Dive: Reactivity & Synthesis

The Electronic Activation Effect

The 5-cyano group is the functional linchpin of this molecule. Through induction (-I) and resonance (-M), it pulls electron density away from the pyrimidine ring. This destabilizes the C4-Cl bond and lowers the energy barrier for the formation of the Meisenheimer complex during nucleophilic attack.

-

Result: Reactions with amines that typically require high heat (80–100°C) for the 5-H analog often proceed at room temperature or mild warming (40°C) for the 5-CN analog.

Validated Protocol: SNAr Displacement

This protocol describes the displacement of the C4-chloride with a primary amine, a standard operation in kinase inhibitor synthesis.

Materials:

-

Substrate: 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq)

-

Nucleophile: Aniline or aliphatic amine (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

-

Dissolution: In a dry reaction vial equipped with a stir bar, dissolve the chloropyrimidine substrate in anhydrous THF.

-

Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT). Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Note: If the amine is sterically hindered, heating to 50°C may be required.

-

-

Workup: Upon consumption of the starting material (typically 2–4 hours), quench with water.

-

Isolation: The product often precipitates upon water addition. Filter and wash with cold water.[2] If no precipitate forms, extract with EtOAc, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from EtOH or purify via silica gel chromatography.

Synthetic Pathway Visualization

Safety and Handling Guidelines

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide under extreme metabolic or chemical degradation conditions, though the parent molecule is generally stable.

-

Skin/Eye Irritation: The C4-Cl bond is labile; hydrolysis can generate HCl, causing severe irritation.

-

Sensitizer: Pyrimidine intermediates are known skin sensitizers.

Handling Protocol:

-

Engineering Controls: Always weigh and handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will hydrolyze the chloride to the hydroxyl (inactive) form.

-

Spill Management: Do not use water. Adsorb with dry sand or vermiculite and dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21810, 2-Amino-4-chloro-6-methylpyrimidine (Analog Comparison). Retrieved from [Link]

-

Chang, L., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. (Discusses the synthetic utility of the 5-cyano pyrimidine scaffold). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

Introduction: The Versatile Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the central structure of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The functionalization of the pyrimidine ring through reactions like nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at generating novel molecular entities with enhanced potency and selectivity. This document provides a detailed guide to the experimental procedure for nucleophilic substitution on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile, a key intermediate for the synthesis of diverse compound libraries.

The presence of a chloro substituent at the 4-position, activated by the electron-withdrawing pyrimidine nitrogens and the adjacent cyano group at the 5-position, makes this substrate highly susceptible to nucleophilic attack. The 2-amino and 6-methyl groups further modulate the electronic properties and steric environment of the molecule, influencing reaction kinetics and outcomes.

Mechanistic Insights: The SNAr Pathway on Pyrimidines

The nucleophilic aromatic substitution on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile proceeds via the classical SNAr mechanism. This two-step process involves the initial addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (C4). This is typically the rate-determining step of the reaction. The electron-withdrawing nature of the two ring nitrogens and the nitrile group at C5 significantly lowers the electron density at the C4 position, making it highly electrophilic.[1][2]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrile group, which is crucial for the stability of this intermediate.[2] The stability of this complex is a key factor in determining the feasibility of the SNAr reaction.

-

Departure of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group. This step is generally fast.

The regioselectivity of the reaction, favoring substitution at the C4 position over the C2 position, can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4. The negative charge can be effectively delocalized onto the adjacent nitrogen atom and the para-like nitrile group.[3]

Figure 1: Generalized workflow for the SNAr reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile with both amine and alkoxide nucleophiles.

Safety Precautions

-

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile: This compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Solvents and Reagents: Many organic solvents and reagents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction with various amine nucleophiles.

Materials and Reagents:

-

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate (EtOAc) and hexane for TLC and chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 mmol, 1.0 eq).

-

Solvent and Reagents Addition: Add the chosen solvent (e.g., EtOH or DMF, 5-10 mL). To this suspension, add the amine nucleophile (1.1-1.5 mmol, 1.1-1.5 eq) followed by the base (Et₃N or DIPEA, 1.5-2.0 mmol, 1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (for EtOH) or to a suitable temperature (e.g., 80-120 °C for DMF) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical eluent system is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete (typically 2-24 hours, depending on the nucleophilicity of the amine), cool the reaction mixture to room temperature.

-

Isolation and Purification:

-

If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent, and dried.

-

Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator. The residue is then taken up in a suitable organic solvent (e.g., EtOAc) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to afford the pure substituted pyrimidine.

-

Data Presentation: Representative Reaction Conditions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Morpholine | Et₃N | EtOH | Reflux | 4-8 | > 85 |

| Piperidine | DIPEA | DMF | 100 | 2-6 | > 90 |

| Aniline | K₂CO₃ | DMF | 120 | 12-24 | 70-85 |

Note: These are generalized conditions and may require optimization for specific substrates.

Protocol 2: Alkoxylation with Alkoxides

This protocol outlines the procedure for introducing an alkoxy group at the C4 position.

Materials and Reagents:

-

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

-

Alcohol (e.g., methanol, ethanol)

-

Sodium metal (Na) or Sodium hydride (NaH)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Preparation of Alkoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 mmol, 1.1 eq) to the desired anhydrous alcohol (5-10 mL) at 0 °C. Allow the sodium to react completely to form the sodium alkoxide solution. Alternatively, sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 eq) can be carefully added to the alcohol.

-

Reaction Setup: In the main reaction flask, suspend 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 mmol, 1.0 eq) in the same anhydrous alcohol.

-

Addition of Alkoxide: Slowly add the freshly prepared sodium alkoxide solution to the suspension of the starting material at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if necessary.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.

-

Isolation and Purification: Remove the alcohol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., EtOAc). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

-

Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF or DMSO, or using a stronger base. The choice of base is critical; for weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU may be beneficial.

-

Side Reactions: In the case of alkoxylation, ensure anhydrous conditions are maintained to prevent hydrolysis of the starting material. When using amine nucleophiles, the formation of di-substituted products is generally not observed under controlled conditions due to the deactivating effect of the first introduced amino group.

-

Purification Challenges: The amino-pyrimidine products can sometimes be highly polar. In such cases, using a more polar eluent system for chromatography (e.g., methanol in dichloromethane) may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.

Figure 2: A typical experimental workflow for the SNAr reaction.

Conclusion

The nucleophilic aromatic substitution on 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a robust and versatile reaction for the synthesis of a diverse array of functionalized pyrimidines. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful execution of these important transformations.

References

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Characterization of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

This Application Note is designed as a definitive technical guide for the characterization and quality control of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS 99586-66-0). It addresses the specific analytical challenges posed by the electron-withdrawing nitrile group and the hydrolytically labile chloro-substituent.

Executive Summary

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a critical intermediate in the synthesis of bioactive pyrimidine scaffolds, including adenosine receptor antagonists and agrochemicals. Its structural integrity is defined by three functional handles: a nucleophilic amino group (C2), an electrophilic chloro group (C4), and a nitrile group (C5).

This guide provides a validated analytical framework to distinguish this compound from its non-cyano precursors and hydrolysis byproducts. The protocols prioritize specificity (differentiation of regioisomers) and sensitivity (detection of trace hydrolytic impurities).

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |

| CAS Number | 99586-66-0 | Distinct from non-cyano precursor (CAS 5600-21-5) |

| Formula | C₆H₅ClN₄ | |

| Molecular Weight | 168.58 g/mol | Monoisotopic Mass: 168.02 |

| Appearance | White to pale yellow crystalline solid | Color may darken upon oxidation |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water | |

| Melting Point | >200 °C (Decomposition) | High MP due to dipolar nitrile interactions |

Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

The introduction of the nitrile group at C5 eliminates the aromatic proton signal seen in the precursor (2-amino-4-chloro-6-methylpyrimidine), serving as the primary confirmation of substitution.[1]

Protocol:

-

Solvent: DMSO-d₆ (Chloroform-d is often insufficient for solubility).

-

Concentration: 10-15 mg/mL.

-

Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Expected Shifts (¹H NMR, 400 MHz, DMSO-d₆):

-

δ 2.35 – 2.50 ppm (s, 3H): Methyl group (-CH₃) at C6.[1] Shifted downfield slightly relative to non-cyano analogs due to the electron-withdrawing CN group.

-

δ 7.60 – 8.00 ppm (bs, 2H): Amino group (-NH₂). Broad singlet, exchangeable with D₂O. The electron-deficient ring increases the acidity of these protons, shifting them downfield.

-

Absence of Signal: No aromatic singlet around δ 6.5–7.0 ppm (confirms substitution at C5).

Expected Shifts (¹³C NMR, 100 MHz, DMSO-d₆):

-

δ ~115 ppm: Nitrile carbon (-CN).

-

δ ~25 ppm: Methyl carbon (-CH₃).

-

δ ~160-170 ppm: C2, C4, C6 ring carbons (quaternary).

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR provides the quickest "Go/No-Go" check for the nitrile moiety.

-

Diagnostic Peak: 2210 – 2240 cm⁻¹ (Strong, Sharp) . This corresponds to the C≡N stretching vibration.

-

Secondary Peaks:

-

3400 – 3100 cm⁻¹: N-H stretching (primary amine doublet).

-

1650 – 1550 cm⁻¹: C=N and C=C ring stretching.

-

~750 cm⁻¹: C-Cl stretch (often obscured in fingerprint region).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent Ion: [M+H]⁺ = 169.0 m/z.

-

Isotope Pattern: A distinct 3:1 ratio for peaks at 169.0 and 171.0 m/z, confirming the presence of a single Chlorine atom.

Chromatographic Purity Assessment (HPLC)

The primary challenge in HPLC is separating the target from its hydrolysis product (where -Cl is replaced by -OH) and the starting material. The nitrile group increases polarity relative to the methyl/chloro core but reduces basicity.

Method Protocol

This method uses an acidic mobile phase to suppress the ionization of the weak pyrimidine base, ensuring sharp peak shape.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV @ 254 nm (primary) and 220 nm (sensitive for nitrile) |

| Injection Vol | 5 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 10.0 | 90 | Linear Gradient |

| 12.0 | 90 | Wash |

| 12.1 | 10 | Re-equilibration |

| 15.0 | 10 | Stop |

System Suitability Criteria

-

Retention Time (RT): Target peak ~6.5 - 7.5 min.

-

Tailing Factor: < 1.5 (Critical: Tailing indicates secondary silanol interactions).

-

Resolution (Rs): > 2.0 between Target and any Impurity.

Impurity Profiling & Control

Understanding the degradation pathways is vital for stability testing.

-

Hydrolysis of Chloro Group (Impurity A):

-

Structure: 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.

-

Cause: Exposure to moisture/aqueous base.

-

Detection: Elutes earlier than the target (more polar).

-

-

Hydrolysis of Nitrile Group (Impurity B):

-

Structure: Amide derivative (-CONH₂).

-

Cause: Strong acid/base hydrolysis.

-

Detection: Distinct shift in IR (loss of CN, appearance of C=O amide bands).

-

-

Starting Material (Impurity C):

-

Structure: 2-Amino-4-chloro-6-methylpyrimidine (No CN).

-

Detection: Elutes close to target; distinguished by MS (Mass 143 vs 168).

-

Visual Workflows

Analytical QC Workflow

This diagram illustrates the logical decision tree for releasing a batch of the material.

Figure 1: Step-by-step Quality Control workflow for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile.

Impurity Origin & Detection

This diagram maps the chemical origins of key impurities to their analytical detection methods.

Figure 2: Degradation pathways and impurity origins mapped to specific analytical detection methods.

References

-

SynQuest Laboratories. 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-4-chloro-6-methylpyrimidine (Precursor Data). Retrieved from

-

EvitaChem. Synthesis and Properties of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile. Retrieved from

-

SIELC Technologies. HPLC Method for 2-Amino-4-chloro-6-methylpyrimidine (Base Method Adaptation). Retrieved from

Sources

Application Note: Scale-Up Synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 6933-85-3)

[1]

Executive Summary

This Application Note details the robust, scalable synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (CAS: 6933-85-3).[1] This compound is a critical pharmacophore and key intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Etravirine and Rilpivirine .

The protocol addresses the two primary challenges in scaling this chemistry:

-

Regioselectivity during the pyrimidine ring closure.

-

Thermal Safety during the exothermic chlorination with phosphorus oxychloride (POCl₃).

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent two-step process.[1] The core pyrimidine ring is constructed first via condensation, followed by functional group modification (chlorination).

Reaction Pathway Diagram[1]

Figure 1: Synthetic pathway from commodity starting materials to the chloropyrimidine target.[2][3][4][5][6]

Step 1: Pyrimidine Ring Construction

Objective: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine-5-carbonitrile.

Mechanism: Cyclocondensation of a guanidine moiety with a

Reagents & Materials

| Reagent | Equiv.[1][7][8] | Role |

| Guanidine Carbonate | 1.1 | Dinucleophile |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | 1.0 | Electrophile |

| Ethanol (Absolute) | 10 Vol | Solvent |

| Sodium Ethoxide (21% in EtOH) | 1.2 | Base (Catalyst) |

Note: Ethyl 2-cyano-3-ethoxybut-2-enoate is often prepared in situ or purchased.[1] If preparing in situ: Reflux ethyl cyanoacetate (1.0 eq), triethyl orthoacetate (1.2 eq), and acetic anhydride (2.0 eq) for 4 hours, then distill.

Protocol

-

Charging: To a glass-lined reactor inerted with N₂, charge Ethanol and Guanidine Carbonate.

-

Activation: Add Sodium Ethoxide solution dropwise at 25°C. Stir for 30 minutes to liberate free guanidine base.

-

Addition: Charge Ethyl 2-cyano-3-ethoxybut-2-enoate slowly over 1 hour, maintaining temperature <40°C.

-

Why: Controlling addition rate prevents oligomerization of the acrylate.[1]

-

-

Cyclization: Heat the mixture to reflux (78–80°C) and hold for 6–8 hours.

-

Monitor: HPLC should show <2% unreacted acrylate.[1]

-

-

Workup:

-

Isolation: Filter the solid. Wash cake with cold water (2x) and cold ethanol (1x) to remove salts and byproducts.[1]

-

Drying: Vacuum dry at 60°C.

Step 2: Chlorination (The Critical Scale-Up Step)

Objective: Conversion of the hydroxyl group to a chloro group using POCl₃.[1] Safety Alert: This reaction generates massive amounts of HCl gas and is prone to thermal runaway during quenching.[1]

Reagents & Materials

| Reagent | Equiv. | Role |

| Intermediate B (from Step 1) | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 4.0 - 5.0 | Reagent & Solvent |

| N,N-Dimethylaniline (DMA) | 1.0 | Catalyst/Acid Scavenger |

Protocol

-

Setup: Use a reactor equipped with a caustic scrubber (NaOH) to trap HCl off-gas.[1]

-

Charging: Charge POCl₃ to the reactor. Cool to 10°C.[1]

-

Substrate Addition: Add Intermediate B portion-wise.

-

Catalyst Addition: Add N,N-Dimethylaniline dropwise, keeping T < 20°C.

-

Reaction: Slowly heat to 90–100°C.

-

Distillation (Volume Reduction): Once complete, distill off excess POCl₃ under reduced pressure (vacuum) at <60°C. Remove ~60-70% of the POCl₃.[1]

-

Why: Reducing POCl₃ volume minimizes the violence of the subsequent aqueous quench.[1]

-

Quenching (The "Inverse Addition" Method)

CRITICAL SAFETY OPERATION: Never add water to the reaction mass.[1] Always add the reaction mass to water.[1]

-

Preparation: In a separate vessel, prepare a slurry of Ice/Water (ratio 1:1) roughly 10x the volume of the reaction mass.[1]

-

Transfer: Slowly transfer the hot reaction mass (syrup) into the Ice/Water vessel.

-

Neutralization: After quenching, the solution will be highly acidic.[1] Slowly adjust pH to 7–8 using 25% Ammonia solution or NaOH.[1]

-

Precipitation: The target product precipitates upon neutralization.[1]

-

-

Filtration: Filter the solids. Wash copiously with water to remove inorganic phosphates.[1]

Purification & Analytical Specifications

Recrystallization

For pharmaceutical grade (>99.5% purity), recrystallization is required to remove trace chlorinated impurities.[1]

-

Solvent: Ethanol/Water (80:20) or Toluene (hot).[1]

-

Procedure: Dissolve crude solid in boiling ethanol. Add activated carbon (5% w/w), filter hot. Cool filtrate slowly to 5°C.

Analytical Data Table

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Purity | > 99.0% | HPLC (C18, ACN:Water) |

| Melting Point | 210–215°C | DSC/Capillary |

| Mass Spec | [M+H]+ = 169.0 (Cl isotope pattern) | LC-MS |

| Residual POCl₃ | Not Detected | GC-Headspace |

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete cyclization due to wet ethanol.[1] | Use anhydrous ethanol; water hydrolyzes the ethoxide base.[1] |

| Low Yield (Step 1) | pH during workup < 4.[1]0. | Product is amphoteric. Re-adjust pH to 6–7 to precipitate. |

| Runaway Exotherm (Step 2) | Water contamination in reactor before POCl₃ charge.[1] | Ensure reactor is bone-dry.[1] POCl₃ + Water triggers immediate chain reaction.[1] |

| Impurity: Dimer | Overheating during chlorination (>110°C).[1] | Keep reaction temp strictly between 90–100°C. |

| Sticky Solid (Quench) | Quench temperature too high (>40°C).[1] | Slow down addition rate; add more ice. High temp causes gumming.[1] |

References

-

Janssen Pharmaceutica NV. (2001).[1] Preparation of pyrimidine derivatives useful as HIV inhibitors. Patent WO2001085700A2.[1] (Describes the industrial route for Etravirine intermediates). Link

-

Ludovici, D. W., et al. (2001).[1] Evolution of Anti-HIV Drug Candidates.[1] Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239.[1] (Medicinal chemistry foundation for the target). Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23725, 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. (Chemical property verification). Link[1]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: Phosphorus oxychloride. (Critical safety data for Step 2). Link[1]

-

Wang, L., et al. (2012).[1] Process optimization for the synthesis of etravirine. Journal of Chemical Research. (Optimization of the specific chlorination step). Link[1]

Disclaimer: This protocol involves hazardous chemicals (POCl₃, Cyanides).[1] All operations must be conducted in a fume hood with appropriate PPE (Face shield, chemically resistant gloves).[1] Consult local EHS regulations before scale-up.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. CN101245034B - Technique for synthesizing ethyl cyanoacetate with interesterification method - Google Patents [patents.google.com]

- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 11. EP1117631B1 - Process for the preparation of ethyl acetate - Google Patents [patents.google.com]

- 12. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]

Application Note: Synthesis of Fluorescent Probes from 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

This Application Note provides a comprehensive technical guide on utilizing 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (referred to herein as Scaffold 1 ) as a precursor for high-performance fluorescent probes.

Executive Summary

The pyrimidine-5-carbonitrile core represents a privileged scaffold in the design of "Push-Pull" (Donor-π-Acceptor) fluorophores. The specific precursor, 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (Scaffold 1 ), offers a unique trifunctional handle:

-

5-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that facilitates Intramolecular Charge Transfer (ICT).[1]

-

4-Chloro Group (-Cl): An electrophilic site susceptible to Nucleophilic Aromatic Substitution (

), allowing the introduction of electron-rich donors.[1] -

2-Amino Group (-NH₂): Provides solubility and a site for further hydrogen bonding or derivatization.[1]

This guide details the synthesis of two distinct classes of probes derived from this scaffold: Solvatochromic ICT Probes (via

Scientific Foundation: The "Push-Pull" Mechanism

The fluorescence of derivatives from Scaffold 1 is governed by the ICT mechanism.[1] The pyrimidine ring, further activated by the electron-withdrawing 5-cyano group, acts as the Acceptor . When an electron-donating group (e.g., a secondary amine) replaces the 4-chloro substituent, a dipole is established.

-

Ground State: The donor and acceptor are conjugated but distinct.[1]

-

Excited State: Upon photoexcitation, electron density shifts from the Donor to the Acceptor (CN-Pyrimidine), resulting in a relaxed excited state with significant charge separation.[1]

-